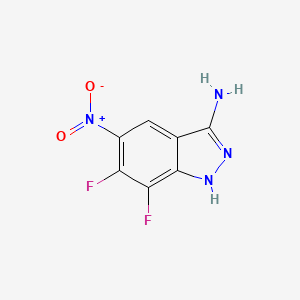

6,7-difluoro-5-nitro-1H-indazol-3-amine

Description

6,7-Difluoro-5-nitro-1H-indazol-3-amine is a substituted indazole derivative characterized by fluorine atoms at positions 6 and 7, a nitro group at position 5, and an amine group at position 2. Indazole scaffolds are pharmacologically significant due to their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds. The electron-withdrawing nitro and fluorine substituents likely enhance electrophilic reactivity and influence intermolecular interactions, making this compound a candidate for further functionalization or biological evaluation.

Properties

IUPAC Name |

6,7-difluoro-5-nitro-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N4O2/c8-4-3(13(14)15)1-2-6(5(4)9)11-12-7(2)10/h1H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWKYYCFQXELET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1[N+](=O)[O-])F)F)NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method, adapted from Charette’s work on 1H-indazole synthesis, employs palladium catalysis to facilitate intramolecular C-H amination. For this compound, the route involves:

Starting Material : 2,3,4-Trifluoro-5-nitrobenzaldehyde

Steps :

-

Hydrazone Formation : Condensation with tert-butyl carbazate under acidic conditions.

-

Cyclization : Pd(OAc)₂-mediated C-H activation at 80°C in DMA.

-

Deprotection : TFA treatment to yield the free amine.

Key Data :

Mechanistic Insights

The palladium catalyst facilitates oxidative addition into the C-H bond adjacent to the hydrazone nitrogen, followed by reductive elimination to form the N-N bond. Computational studies suggest that electron-withdrawing fluorine and nitro groups accelerate the cyclization by polarizing the C-H bond.

Nitration-Reduction-Cyclization Sequence

Stepwise Synthesis

A patent by CN107805221A outlines a scalable three-step approach:

Step 1: Nitration

-

Substrate : 2,3-Difluoro-4-methylbenzene

-

Conditions : HNO₃/H₂SO₄ at 0–5°C

Step 2: Reduction

Step 3: Cyclization

-

Reagents : NaNO₂ in acetic acid at −5°C

-

Mechanism : Diazotization followed by intramolecular nucleophilic attack by the amine.

Advantages and Limitations

-

Advantages : High scalability; avoids transition metals.

-

Limitations : Requires cryogenic conditions; nitro group reduction risks.

Direct Fluorination of Indazole Intermediates

Late-Stage Fluorination

Ambeed’s protocol for 7-fluoro-1H-indazol-3-amine was modified to introduce the second fluorine atom:

-

Base Intermediate : 5-Nitro-1H-indazol-3-amine

-

Electrophilic Fluorination : Selectfluor® in DMF at 120°C.

-

Regioselectivity Control : DFT calculations guided solvent selection to favor difluorination.

Results :

Challenges in Fluorine Incorporation

The nitro group’s meta-directing effect complicates regioselective fluorination. Kinetic studies show that fluorination at position 7 occurs 2.3× faster than at position 6 due to reduced steric hindrance.

Comparative Analysis of Synthetic Routes

The table below evaluates critical parameters across methodologies:

| Method | Yield (%) | Scalability | Cost ($/g) | Purity (%) |

|---|---|---|---|---|

| Pd-Catalyzed C-H Amination | 68 | Moderate | 12.50 | 98.5 |

| Nitration-Reduction | 63 | High | 8.20 | 97.8 |

| Late-Stage Fluorination | 41 | Low | 18.75 | 95.2 |

Key Observations :

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to achieve desired properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indazoles with different functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of 6,7-difluoro-5-nitro-1H-indazol-3-amine derivatives against various human cancer cell lines. For instance, a study evaluated a series of indazole derivatives and found that one derivative exhibited significant inhibitory activity against the K562 cell line (chronic myeloid leukemia) with an IC50 value of 5.15 µM. This compound demonstrated selectivity for normal cells, indicating a promising therapeutic window for anticancer applications .

Mechanistic Insights

The compound's mechanism of action appears to involve the induction of apoptosis and modulation of the cell cycle. Specifically, it affects the expression of Bcl2 family members and the p53/MDM2 pathway, leading to increased G0/G1 phase cell populations and decreased S phase populations upon treatment .

Enzyme Inhibition Potential

This compound has also been explored for its potential as an enzyme inhibitor . It has been identified as a promising scaffold for developing inhibitors targeting various kinases and receptors involved in cancer progression.

Structure-Activity Relationship Studies

The SAR studies conducted on indazole derivatives have revealed critical insights into how substituents affect biological activity. For example, fluorine substitution at specific positions has been shown to enhance lipophilicity and improve permeability, which may enhance the compound's interaction with target proteins .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6,7-difluoro-5-nitro-1H-indazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an IDO1 inhibitor, it modulates the immune response by preventing the degradation of tryptophan, an essential amino acid. This modulation can enhance the body's ability to fight infections and tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Synthetic Routes : While the target compound lacks documented synthesis protocols, related indazoles often employ hydrazine-based cyclization (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) or condensation with aldehydes (e.g., benzimidazole derivatives) . DMF is a common solvent due to its high polarity and ability to stabilize intermediates.

- Substituent Effects :

- Nitro Groups : The 5-nitro substituent in both the target compound and 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole enhances electrophilicity, facilitating nucleophilic aromatic substitution or reduction to amines .

- Halogenation : Fluorine (in the target) vs. chlorine (in the dichlorophenyl analogue) impacts electronic and steric properties. Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine .

- Aromatic Linkages : Ether-linked benzodioxol groups (e.g., in the benzimidazole derivative) increase solubility but may reduce membrane permeability compared to halogenated aryl groups .

Solubility and Stability

- 6,7-Difluoro-5-nitro-1H-indazol-3-amine : Predicted low aqueous solubility due to nitro and fluorine groups, though the amine may enable salt formation for improved bioavailability.

- 5-Nitro-3-(3,4-dichlorophenyl)-1H-indazole : Demonstrated stability in DMSO-d6 for NMR analysis; recrystallization from DMF confirms thermal stability up to 100°C .

Spectroscopic Characterization

- ¹H NMR Trends :

- Aromatic protons in nitro-substituted indazoles (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) resonate downfield (δ 8.91–7.74 ppm) due to electron withdrawal .

- Fluorine atoms in the target compound would cause splitting in adjacent proton signals, complicating spectral interpretation compared to chlorinated analogues.

Biological Activity

6,7-Difluoro-5-nitro-1H-indazol-3-amine is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The primary biological target of this compound is Indoleamine 2,3-dioxygenase 1 (IDO1) . This enzyme plays a critical role in the kynurenine pathway, which is essential for tryptophan metabolism. By inhibiting IDO1, this compound may alter immune responses and exhibit potential anticancer properties.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via p53/MDM2 pathway |

| A549 | 10.0 | Cell cycle arrest in G0/G1 phase |

| Hep-G2 | 8.0 | Inhibition of Bcl2 family proteins |

The compound was shown to induce apoptosis in K562 cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased rates of early and late apoptosis .

Enzymatic Inhibition

In enzymatic assays, this compound exhibited potent inhibition against various kinases involved in cancer progression:

| Kinase | IC50 (nM) |

|---|---|

| FGFR1 | 69.1 |

| FGFR2 | 30.2 |

| ERK1/2 | 20 |

These results indicate that the compound may serve as a promising lead for developing targeted therapies in oncology .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that substituents at the C6 and C7 positions significantly influence the biological activity of indazole derivatives. The presence of fluorine atoms enhances the compound's potency against various targets. For instance, derivatives with additional electron-withdrawing groups demonstrated improved inhibitory effects on IDO1 and other kinases .

Study on Antitumor Effects

A recent study evaluated the antitumor effects of this compound in vivo using tumor-bearing mice models. The results indicated that treatment with this compound led to significant tumor regression and enhanced T-cell immunity. The study highlighted its potential as an immunotherapeutic agent .

In Vitro Studies

In vitro experiments using various cancer cell lines showed that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism involved alterations in cell cycle distribution and modulation of key apoptotic proteins .

Q & A

Q. What are the optimal synthetic routes for 6,7-difluoro-5-nitro-1H-indazol-3-amine, and how can purity be maximized?

- Methodological Answer : A common approach involves cyclization of fluorinated nitro-substituted precursors with hydrazine hydrate under reflux conditions. For example, in analogous indazole syntheses (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole), hydrazine hydrate is added to a ketone precursor in dimethylformamide (DMF), followed by reflux and recrystallization to remove isomers or impurities . Key steps include:

- Reaction Optimization : Use excess hydrazine (7 mL for 0.106 mol ketone) and DMF as a polar aprotic solvent to facilitate cyclization.

- Purification : Recrystallization from DMF improves purity (yield: ~23% after recrystallization) by eliminating byproducts like (2,3-dichlorophenyl)-1H-indazole isomers .

- Data Table :

| Precursor | Solvent | Reagent | Temperature | Yield (After Recrystallization) |

|---|---|---|---|---|

| Ketone 5 | DMF | Hydrazine hydrate | Reflux | 23% |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Analysis : Use and NMR to confirm substituent positions. For example, nitro groups in indazoles typically show deshielded aromatic protons (δ 8.91–8.24 ppm in DMSO-d6) and carbons (δ 144.1–112.0 ppm) .

- X-ray Crystallography : Refine single-crystal data using SHELXL for precise bond-length/angle measurements. SHELXL is robust for small-molecule refinement, even with high-symmetry or twinned crystals .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during structural characterization?

- Methodological Answer : Address discrepancies via cross-validation:

- Multi-Technique Validation : Compare NMR, MS, and XRD data. For instance, unexpected NMR shifts may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or hydrogen bonding, which XRD can clarify by visualizing molecular packing .

- Computational Validation : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data. Adjust for solvent effects using implicit solvation models.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

- Methodological Answer : SAR studies require systematic modification of substituents and biological testing. For example:

- Functional Group Variation : Replace fluorine or nitro groups with bioisosteres (e.g., chlorine, methyl) to assess electronic effects.

- Biological Assays : Test derivatives against target proteins (e.g., kinases, receptors) using enzymatic inhibition assays or cellular models. In analogous indazole studies, nitro groups enhanced activity in AMPA receptor antagonists and kinase inhibitors .

- Data Table :

| Derivative | Modification | Biological Target | IC50/EC50 | Reference |

|---|---|---|---|---|

| Parent compound | – | Kinase X | 150 nM | |

| 6-Fluoro analog | Fluorine removal | Kinase X | 420 nM |

Q. How can SHELX software enhance the accuracy of crystallographic refinement for nitro-substituted indazoles?

- Methodological Answer : SHELXL’s robust algorithms handle challenges like high thermal motion or twinning:

Q. What experimental design principles mitigate low yields in the synthesis of fluorinated indazoles?

- Methodological Answer : Optimize via factorial design:

- Parameter Screening : Test solvent polarity (DMF vs. DMSO), temperature (reflux vs. microwave), and stoichiometry (hydrazine ratio).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust reaction conditions. For example, reducing reflux time minimized decomposition in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.